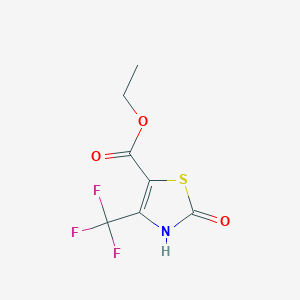

Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Historical Context and Discovery

The foundation for understanding this compound traces back to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who signed the birth certificate of thiazole chemistry on November 18, 1887. Under their seminal publication titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," these researchers established the fundamental definition of thiazoles as nitrogen and sulfur-containing substances with ring-like bonding, characterized by the formula (CH)nNS, which relate to pyridine as thiophene relates to benzene. Their groundbreaking work established that thiazole derivatives could exist without their constitution being correctly described, noting that numerous so-called alpha-thiocyano derivatives of ketones and aldehydes actually belonged to the thiazole family, particularly meso-oxythiazoles.

The specific compound this compound was first documented in chemical databases on July 19, 2005, with its most recent modification recorded on May 18, 2025. This relatively recent documentation reflects the compound's emergence during the modern era of organofluorine chemistry development. The synthesis methodology for this compound has been reported to achieve yields of approximately 67 percent under optimized reaction conditions involving chlorobenzene as solvent with 24-hour heating protocols. The compound's development coincided with the broader expansion of trifluoromethyl-containing heterocycles, driven by their enhanced biological activity and unique physicochemical properties.

The historical trajectory of thiazole chemistry experienced significant controversy, particularly the debate between Tcherniac and Hantzsch that continued for 36 years following the initial discoveries. This intellectual discourse ultimately led to more refined understanding of thiazole isomerization processes and the development of accurate synthetic methodologies. The incorporation of trifluoromethyl groups into thiazole frameworks represents a much later development, emerging from the 20th-century advancement in fluorine chemistry and the recognition of fluorine's unique properties in medicinal and materials chemistry.

Nomenclature and Identification Systems

This compound possesses multiple systematic nomenclature designations and identification codes that facilitate its recognition across various chemical databases and regulatory systems. The International Union of Pure and Applied Chemistry systematic name is ethyl 2-oxo-4-(trifluoromethyl)-3H-1,3-thiazole-5-carboxylate, which precisely describes the compound's structural features including the ethyl ester functionality, the oxo group at position 2, and the trifluoromethyl substituent at position 4. The compound's Chemical Abstracts Service registry number 72850-53-4 serves as its primary international identifier.

The compound's Simplified Molecular Input Line Entry System representation CCOC(=O)C1=C(NC(=O)S1)C(F)(F)F provides a linear notation that captures the complete molecular connectivity. The International Chemical Identifier string InChI=1S/C7H6F3NO3S/c1-2-14-5(12)3-4(7(8,9)10)11-6(13)15-3/h2H2,1H3,(H,11,13) offers a standardized representation enabling precise structural communication across computational platforms. Alternative nomenclature variants include ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydrothiazole-5-carboxylate and ethyl 2,3-dihydro-2-oxo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, reflecting different systematic naming conventions.

The compound's registration in multiple chemical databases demonstrates its significance in contemporary chemical research. The ChEMBL database assigns identifier CHEMBL5269455, while various commercial suppliers utilize proprietary catalog numbers for inventory management. The MDL number MFCD03425775 facilitates identification within chemical information systems, and the compound's presence in the DSSTox database under identifier DTXSID80382412 indicates its relevance for toxicological screening programs. These multiple identification systems ensure unambiguous compound recognition across diverse scientific and commercial applications.

Position in Heterocyclic Chemistry

This compound occupies a distinguished position within heterocyclic chemistry as a member of the azole family, specifically belonging to the thiazole subclass characterized by five-membered rings containing both sulfur and nitrogen heteroatoms. Thiazoles represent one of the most important heterocyclic systems, with the parent thiazole molecule being a pale yellow liquid possessing a pyridine-like odor and demonstrating significant biological relevance as a component of vitamin thiamine (B1). The planar geometry of thiazoles enables substantial pi-electron delocalization, conferring aromatic character that exceeds that of corresponding oxazoles.

The aromaticity of thiazole systems is evidenced through proton nuclear magnetic resonance spectroscopy, where ring protons absorb between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects. Computational pi-electron density calculations identify the C5 position as the primary site for electrophilic substitution, while the C2-H position demonstrates susceptibility to deprotonation. These electronic properties directly influence the reactivity patterns observed in this compound, where the electron-withdrawing trifluoromethyl group at position 4 significantly modulates the electronic distribution within the heterocyclic framework.

The structural complexity of this compound arises from the presence of multiple functional groups that collectively influence its chemical behavior. The oxo functionality at position 2 creates a lactam-like structure within the dihydrothiazole ring system, while the ethyl carboxylate group at position 5 provides ester functionality. The trifluoromethyl substituent at position 4 introduces strong electron-withdrawing character, fundamentally altering the nucleophilicity and electrophilicity patterns compared to unsubstituted thiazole derivatives. This combination of structural features positions the compound as a versatile synthetic intermediate capable of participating in diverse chemical transformations.

Thiazole derivatives demonstrate remarkable prevalence in specialized chemical products, often appearing as fused systems with benzene rings to form benzothiazoles. Natural occurrence of thiazole motifs extends beyond vitamin B1 to include epothilone and the firefly bioluminescence compound luciferin. Commercial applications of thiazole derivatives span multiple industries, including dye manufacturing and fungicide development, with compounds such as thifluzamide, tricyclazole, and thiabendazole serving agricultural pest control functions. The pharmaceutical relevance of thiazole systems is exemplified by meloxicam, a non-steroidal anti-inflammatory drug, demonstrating the therapeutic potential of this heterocyclic framework.

Significance in Organofluorine Chemistry

This compound exemplifies the profound impact of fluorine incorporation on molecular properties within organofluorine chemistry. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with average bond energy approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at 320 kilojoules per mole. This exceptional bond strength contributes to the high thermal and chemical stability observed in fluoroorganic compounds, making them valuable for applications requiring robust molecular frameworks.

The unique properties of fluorine substitution extend beyond bond strength to encompass steric and electronic effects that fundamentally alter molecular behavior. Fluorine possesses the highest electronegativity of all elements at 3.98, creating substantial dipole moments of 1.41 Debye for carbon-fluorine bonds. The van der Waals radius of fluorine at 1.47 Angstroms closely approximates that of hydrogen at 1.2 Angstroms, combined with the short carbon-fluorine bond length of approximately 1.4 Angstroms, these characteristics eliminate steric strain in polyfluorinated compounds while providing effective shielding of the carbon skeleton from potential attacking reagents.

The synthesis of trifluoromethylated compounds has evolved through multiple methodological approaches, including direct trifluoromethylation of sulfur-containing precursors and halogen exchange from trichloromethyl derivatives. Contemporary synthetic strategies employ various trifluoromethylating reagents, including nucleophilic sources such as the Ruppert-Prakash reagent (TMSCF3) and electrophilic reagents like Togni reagents. The Langlois reagent (CF3SO2Na) serves as a popular trifluoromethyl radical source under oxidative conditions, proceeding through oxidation to CF3SO2 radical followed by sulfur dioxide extrusion to generate CF3 radical.

The incorporation of trifluoromethyl groups into heterocyclic frameworks represents a particularly active area of organofluorine chemistry research. Methods for introducing trifluoromethylthio groups include both radical and nucleophilic approaches, with CF3I and CF3SO2Na serving as common trifluoromethyl radical sources. The development of electrophilic trifluoromethylthiolating reagents, such as N-trifluoromethylthio phthalimide and N-(trifluoromethylthio)saccharin, has expanded the scope of trifluoromethyl incorporation into diverse molecular frameworks. These methodological advances have enabled the synthesis of complex trifluoromethylated heterocycles like this compound with enhanced efficiency and selectivity.

Properties

IUPAC Name |

ethyl 2-oxo-4-(trifluoromethyl)-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c1-2-14-5(12)3-4(7(8,9)10)11-6(13)15-3/h2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGOETARURNCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382412 | |

| Record name | Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72850-53-4 | |

| Record name | Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-mercaptoacetate with trifluoroacetic anhydride and a suitable base, such as triethylamine, under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thiazole Core

Table 1: Key Structural Differences Among Thiazole Derivatives

Key Observations:

- Trifluoromethyl vs.

- Oxo vs. Thioxo or Imino Groups: Replacement of the oxo group (e.g., thioxo in or ethylimino in ) alters hydrogen-bonding capacity and electronic properties.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Spectroscopic and Crystallographic Data

- NMR/IR Profiles: The ethylimino analog () shows distinct imino (C=N) IR stretches (~1650 cm⁻¹), whereas the target compound’s oxo group would exhibit a carbonyl stretch (~1700 cm⁻¹) .

Biological Activity

Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate (C7H6F3NO3S) is a compound of interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological significance. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (skin cancer) | 1.98 ± 1.22 | |

| U251 (glioblastoma) | <10 | |

| HT29 (colon cancer) | <30 |

The structure-activity relationship (SAR) studies indicate that the presence of the trifluoromethyl group is crucial for enhancing the compound's potency against these cell lines. Additionally, modifications to the thiazole ring can further improve its anticancer activity.

Anticonvulsant Activity

In animal models, thiazole derivatives have demonstrated anticonvulsant properties. A related compound with a similar thiazole structure exhibited significant anticonvulsant activity comparable to standard treatments like sodium valproate . This suggests that this compound may also possess similar effects.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Protein Interactions : Molecular dynamics simulations have shown that this compound interacts with proteins primarily through hydrophobic contacts and some hydrogen bonding interactions .

- Inhibition of Key Enzymes : The trifluoromethyl group enhances the binding affinity to enzymes involved in cancer cell proliferation and survival pathways .

Study on Antitumor Activity

A recent study evaluated the antitumor activity of several thiazole derivatives in vitro and in vivo. This compound was included in this study and demonstrated significant tumor growth inhibition in xenograft models .

Research on Anticonvulsant Effects

Another study focused on the anticonvulsant effects of thiazole compounds. The results indicated that compounds with similar structures could reduce seizure frequency in animal models significantly . This positions this compound as a potential candidate for further development in epilepsy treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : Two primary routes are documented:

- Route 1 : Reacting 2-dibenzylamino-4,4,4-trifluoro-3-hydroxy-butyric acid ethyl ester with thionyl chloride under reflux, followed by recrystallization from ethanol .

- Route 2 : Condensation of ethyl acetoacetate with 2-(trifluoromethyl)thiazole-5-carbaldehyde in the presence of sodium ethoxide or potassium carbonate .

- Optimization : Yield depends on solvent choice (e.g., dichloromethane for stability), reaction time (30–60 minutes for reflux), and purification methods (recrystallization vs. chromatography).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

- Analytical Tools :

| Technique | Key Features | Example Data |

|---|---|---|

| IR | νmax ~1753 cm⁻¹ (ester C=O), ~1700 cm⁻¹ (oxo group) | Evidence of carbonyl stretching and trifluoromethyl vibrations. |

| ¹H NMR | δ 1.2–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ethyl CH₂), aromatic protons (if present) | Confirms ester and trifluoromethyl substituents. |

| MS | Molecular ion peak at m/z 257 (C₇H₆F₃NO₃S) | Fragmentation patterns align with thiazole ring stability. |

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing CF₃ group increases electrophilicity at the 4-position of the thiazole ring, favoring nucleophilic attack. However, steric hindrance may reduce reactivity in bulkier substrates. Comparative studies with non-fluorinated analogs show enhanced stability but slower reaction kinetics .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

- Approach : Use SHELX (for refinement) and WinGX/ORTEP (for visualization) to analyze X-ray diffraction data. Key parameters:

- Bond lengths: Thiazole C–S (1.70–1.75 Å), C–N (1.30–1.35 Å) .

- Dihedral angles: Near-planar arrangement between thiazole and substituent rings (e.g., 5.15° deviation for phenyl groups) .

Q. How can computational methods predict the biological activity of this compound against targets like NF-κB or iNOS?

- Protocol :

Docking : Use PyRx/AutoDock Vina with crystal structures of NF-κB (PDB: 1NFK) or iNOS (PDB: 3E7G).

ADME Prediction : SwissADME for drug-likeness (Lipinski’s Rule compliance; logP <5, MW <500) .

- Findings : Analogous thiazoles show high binding affinity (-9.2 kcal/mol for NF-κB) due to CF₃-induced hydrophobic interactions .

Q. What strategies mitigate contradictions in synthetic yields reported across studies?

- Troubleshooting :

- Low Yield : Optimize stoichiometry (e.g., excess thionyl chloride in Route 1) or switch to flow reactors for better temperature control .

- Byproducts : Use TLC monitoring (silica gel, hexane/EtOAc) and column chromatography for purification .

- Case Study : A 2025 study achieved 68% yield via Route 2 by replacing ethanol with PEG-400 as a green solvent .

Q. How do substituent variations (e.g., Cl, CH₃, OCH₃) at the 4-position affect bioactivity?

- SAR Analysis :

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.